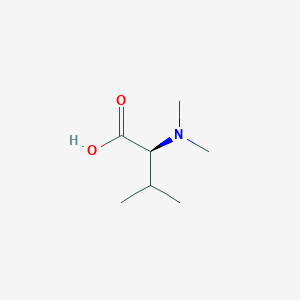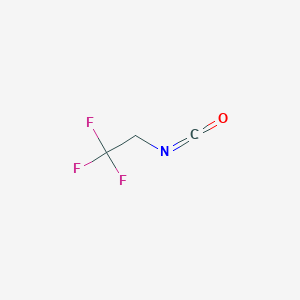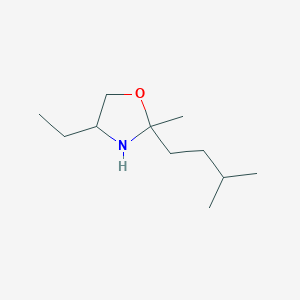
6-氨基-1-丙基尿嘧啶
概述
描述
6-Amino-1-propyluracil, also known as 6-Amino-1-propyluracil, is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Amino-1-propyluracil is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Amino-1-propyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-1-propyluracil including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
高效液相色谱分析:在新克罗姆R1色谱柱上分离
6-氨基-1-丙基尿嘧啶可以使用反相高效液相色谱 (HPLC) 进行有效分析。该方法条件简单,使用含有乙腈 (MeCN)、水和磷酸的流动相。 对于质谱 (MS) 兼容的应用,请考虑用甲酸代替磷酸 .
催化和合成
研究人员探索了以 6-氨基-1-丙基尿嘧啶为起始原料合成尿嘧啶类化合物的合成方法。值得注意的是,纳米银 (纳米级银) 作为催化剂,能够高效地以良好至高产率合成这些化合物。 例如,当 6-氨基-1-丙基尿嘧啶与吲哚衍生物反应时,催化剂可以重复使用多次 .
安全和危害
The safety data sheet for a similar compound, 6-Amino-1,3-dipropyluracil, suggests that it is harmful if swallowed. In case of contact with skin or eyes, or if inhaled, it is recommended to seek medical attention .
Relevant Papers The relevant papers retrieved include a review article on the synthesis of heterocyclic compounds using 6-Aminouracil as a starting reagent , and a safety data sheet for a similar compound, 6-Amino-1,3-dipropyluracil .
作用机制
Target of Action
The primary target of 6-Amino-1-propyluracil is the thyroid peroxidase enzyme . This enzyme plays a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), by aiding in the incorporation of iodine into the thyroglobulin protein .
Mode of Action
6-Amino-1-propyluracil works by inhibiting the thyroid peroxidase enzyme . This inhibition blocks the production of thyroid hormones T4 and T3 in the thyroid gland . It also interferes with the conversion of T4 to T3 in peripheral tissues . Since T3 is more potent than T4, this action also reduces the overall activity of thyroid hormones .
Biochemical Pathways
The inhibition of thyroid peroxidase by 6-Amino-1-propyluracil affects the thyroid hormone synthesis pathway . This pathway involves the conversion of iodide to iodine and the incorporation of the resulting iodine molecule onto the phenol rings of the thyroglobulin protein . By blocking this process, 6-Amino-1-propyluracil decreases thyroid hormone production and activity .
Pharmacokinetics
Similar compounds like propylthiouracil have an oral bioavailability of 80%-95% . The elimination half-life is approximately 2 hours
Result of Action
The result of 6-Amino-1-propyluracil’s action is a decrease in the production and activity of thyroid hormones . This can be beneficial in conditions such as hyperthyroidism, where there is an overproduction of thyroid hormones .
属性
IUPAC Name |
6-amino-1-propylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWOUYVBZDZRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201932 | |
| Record name | 6-Amino-1-propyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53681-47-3 | |
| Record name | 6-Amino-1-propyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53681-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1-propyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053681473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-1-propyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1-propyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-amino-1-propyluracil used in sensor technology?
A: The research paper describes the use of 6-amino-1-propyluracil (APU) as a template molecule in the creation of molecularly imprinted polymers (MIPs) for sensor applications []. These MIPs are essentially polymeric membranes with recognition sites specifically designed for APU. The synthesis involves using APU alongside functional monomers like ethylene glycol dimethacrylate (EDMA) during a polymerization process. This creates a polymer matrix with cavities that are complementary in size, shape, and chemical functionality to the APU molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














